molecular formula C7H5BrFNO2 B578744 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene CAS No. 1345471-69-3

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B578744
CAS No.: 1345471-69-3
M. Wt: 234.024
InChI Key: TVQLPBXVLOYFQS-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-bromo-4-fluorotoluene, followed by methylation. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Scientific Research Applications

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
  • 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-4-methyl-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the nitro group provides a site for reduction and further functionalization .

Properties

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLPBXVLOYFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708347
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-69-3
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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